molecular formula C11H14O2S B2456394 4-[4-(Methylsulfanyl)phenyl]butanoic acid CAS No. 116174-33-5

4-[4-(Methylsulfanyl)phenyl]butanoic acid

Cat. No. B2456394
Key on ui cas rn: 116174-33-5
M. Wt: 210.29
InChI Key: IFWFPNDGJSIBFG-UHFFFAOYSA-N
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Patent
US07126012B2

Procedure details

A solution of the acid obtained in Step A (19.8 g, 88.1 mmol) in trifluoroacetic acid (68 ml, 881 mmol) is brought to 0° C. and then triethylsilane hydride (35.2 ml, 220 mmol) is added dropwise using a dropping funnel. Stirring is carried out at ambient temperature for 17 hours. After hydrolysis, the white precipitate formed is filtered off, rinsed with water and with cyclohexane and is then purified by chromatography on silica gel (eluant: acetone/toluene/cyclohexane 30/50/20) to yield the title compound.
Name
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step Two
Name
triethylsilane hydride
Quantity
35.2 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=O)[CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.FC(F)(F)C(O)=O.[H-].C([SiH](CC)CC)C>>[CH3:1][S:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
19.8 g
Type
reactant
Smiles
CSC1=CC=C(C=C1)C(CCC(=O)O)=O
Step Two
Name
Quantity
68 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
triethylsilane hydride
Quantity
35.2 mL
Type
reactant
Smiles
[H-].C(C)[SiH](CC)CC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is brought to 0° C.
CUSTOM
Type
CUSTOM
Details
After hydrolysis
CUSTOM
Type
CUSTOM
Details
the white precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
rinsed with water and with cyclohexane
CUSTOM
Type
CUSTOM
Details
is then purified by chromatography on silica gel (eluant: acetone/toluene/cyclohexane 30/50/20)

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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